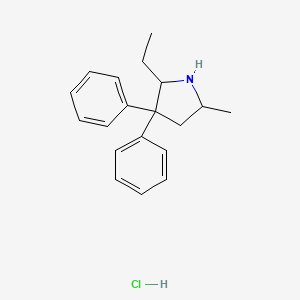
(2S)-2-Ethyl-1,1-dimethylcyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Ethyl-1,1-dimethylcyclobutane is an organic compound characterized by a cyclobutane ring with two methyl groups and an ethyl group attached The compound’s stereochemistry is denoted by the (2S) configuration, indicating the specific spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Ethyl-1,1-dimethylcyclobutane typically involves cyclization reactions. One common method is the intramolecular cyclization of suitable precursors under controlled conditions. For instance, starting from a linear precursor with appropriate functional groups, cyclization can be induced using strong acids or bases as catalysts. The reaction conditions, such as temperature and solvent, are optimized to favor the formation of the cyclobutane ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the cyclization reaction. The use of advanced purification techniques, including distillation and chromatography, ensures the isolation of the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Ethyl-1,1-dimethylcyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts such as palladium on carbon, resulting in the formation of saturated hydrocarbons.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), can be achieved using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclobutane derivatives.
Scientific Research Applications
(2S)-2-Ethyl-1,1-dimethylcyclobutane has several applications in scientific research:
Chemistry: It serves as a model compound for studying cyclobutane ring strain and reactivity.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: Its derivatives may exhibit potential therapeutic properties, making it a candidate for drug discovery and development.
Industry: The compound’s unique structure makes it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Ethyl-1,1-dimethylcyclobutane involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve binding to receptors or enzymes, leading to changes in cellular processes. For instance, its derivatives may inhibit or activate certain enzymes, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative used.
Comparison with Similar Compounds
Cyclobutane: A simple cyclobutane ring without substituents.
1,1-Dimethylcyclobutane: A cyclobutane ring with two methyl groups attached at the same carbon.
2-Ethylcyclobutane: A cyclobutane ring with an ethyl group attached at the second carbon.
Comparison: (2S)-2-Ethyl-1,1-dimethylcyclobutane is unique due to its specific stereochemistry and the presence of both ethyl and dimethyl groups This combination of substituents imparts distinct chemical and physical properties, such as increased ring strain and reactivity, compared to its simpler analogs
Properties
CAS No. |
61362-34-3 |
|---|---|
Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
(2S)-2-ethyl-1,1-dimethylcyclobutane |
InChI |
InChI=1S/C8H16/c1-4-7-5-6-8(7,2)3/h7H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
GKNNBFZYPNYURV-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@H]1CCC1(C)C |
Canonical SMILES |
CCC1CCC1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,1'-[(3-Bromophenyl)methylene]dipiperidine](/img/structure/B14569588.png)


![Propanamide, N,N-bis[2-[[4-(acetylamino)phenyl]thio]ethyl]-](/img/structure/B14569608.png)
![2-[(2,4-Diaminopteridin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14569610.png)
![1H-Pyrido[2,3-b]indole, 6-methoxy-2,4-dimethyl-](/img/structure/B14569618.png)
![Butyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14569626.png)
![7-(2-Chloroethoxy)bicyclo[4.1.0]hept-2-ene](/img/structure/B14569633.png)

